molecular formula C10H10BrNO B1268646 3-bromo-N-cyclopropylbenzamide CAS No. 337535-74-7

3-bromo-N-cyclopropylbenzamide

Cat. No. B1268646
M. Wt: 240.1 g/mol
InChI Key: TZOROVSHSRTGHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-N-cyclopropylbenzamide and related compounds involves complex reactions, including C-H activation and cycloaddition processes. For instance, research by Guo and Xia (2015) explores the Rh(III)-catalyzed C-H activation/cycloaddition reactions of N-phenoxyacetamide and N-pivaloxybenzamide with cyclopropenes, elucidating the substrate-dependent chemoselectivity and mechanistic insights into these reactions (Guo & Xia, 2015). Additionally, Aman et al. (2021) developed a novel synthetic pathway for 3-(imino)isoindolin-1-ones via Co-catalyzed cyclization of 2-bromobenzamides, demonstrating the versatility of such compounds in synthesis (Aman et al., 2021).

Molecular Structure Analysis

The molecular structure of 3-Bromo-N-cyclopropylbenzamide and similar compounds has been studied through various methods, including X-ray diffraction and DFT calculations. Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-Bromo-N-cyclopropylbenzamide are influenced by its structure. For example, the work by Li et al. (2009) on the assembly of substituted 3-methyleneisoindolin-1-ones via a CuI/l-proline-catalyzed domino reaction process highlights the compound's versatility in chemical transformations (Li et al., 2009).

Physical Properties Analysis

The physical properties of 3-Bromo-N-cyclopropylbenzamide, such as melting points, solubility, and crystalline structure, are essential for its practical applications. The study by Yasuoka et al. (1969) on the crystal structure of N-(p-methoxy phenyl-3-propyl)-p-bromobenzamide provides valuable data on these aspects (Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, are crucial for understanding 3-Bromo-N-cyclopropylbenzamide's applications in synthesis and material science. The work by Archambeau et al. (2015) on intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes sheds light on these properties (Archambeau et al., 2015).

Scientific Research Applications

Photosynthesis Inhibition Research

5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, compounds closely related to 3-bromo-N-cyclopropylbenzamide, have been studied for their ability to inhibit photosynthetic electron transport. The efficiency of these inhibitors depends on their lipophilicity and the electronic properties of the substituent in the N-phenyl moiety. These compounds have been found to interact with chlorophyll a and aromatic amino acids in the pigment-protein complexes, mainly in photosystem 2 (Kráľová et al., 2013).

Synthesis and Chemical Reactions

Research involving 3-bromo-N-cyclopropylbenzamide-like compounds includes the synthesis and evaluation of their reactions. For example, the synthesis of small-ring compounds like cyclopropanol, cyclopropyl bromide, and cyclopropylamine has been investigated, providing insights into the reactivity and potential applications of these compounds in various chemical processes (Roberts & Chambers, 1951).

Enzyme Inhibition Studies

Compounds structurally similar to 3-bromo-N-cyclopropylbenzamide have been evaluated for their inhibitory effects on various enzymes. For instance, bromophenol derivatives incorporating cyclopropane moieties have been tested as inhibitors of carbonic anhydrase enzymes, exhibiting potent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).

Antidiabetic Research

Derivatives of bromobenzamide, similar to 3-bromo-N-cyclopropylbenzamide, have been studied for their potential therapeutic applications in metabolic disorders. For example, a compound was evaluated for its antidiabetic potential through peroxisome proliferator-activated receptor activation, demonstrating its ability to alleviate glucose and lipid abnormalities (Jung et al., 2017).

Cancer Research and Apoptosis

3-Aminobenzamide, a compound structurally related to 3-bromo-N-cyclopropylbenzamide, has been used in studies related to cancer and apoptosis. It has been found to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion, providing insights into potential therapeutic applications in cancer research (Malorni et al., 1995).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOROVSHSRTGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358450
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopropylbenzamide

CAS RN

337535-74-7
Record name 3-bromo-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the reaction in the same manner as in Example 45-(i) using 3-bromobenzoyl chloride (5.50 g) and cyclopropylamine (4.30 g), the title compound (5.20 g) was obtained as colorless needle crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Bromo-benzoic acid (2.5518 g, 12.7 mmol) and HATU (5.2230 g, 13.7 mmol) were dissolved in DMF (40 mL). DIEA (4.644 mL, 26.7 mmol) was added, and the mixture was allowed to stir at room temperature for 15 minutes. Then cyclopropylamine (0.88 mL, 12.7 mmol) was added, and the reaction was stirred at ambient temperature overnight. The solvent was removed, and the crude was purified via silica gel chromatography to yield the desired product.
Quantity
2.5518 g
Type
reactant
Reaction Step One
Name
Quantity
5.223 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.644 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Chandran, K Santhalingam, K Krishnakumar… - 2014 - wjpr.s3.ap-south-1.amazonaws.com
In silico methods help in identifying drug targets via bioinformatics tools. They can also be used to analyze the target structures for possible binding/active sites, generate candidate …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
HL Wang, KL Andrews, SK Booker… - Journal of Medicinal …, 2019 - ACS Publications
… Triphosgene (2.79 g, 9.41 mmol) was added to a solution of 2-amino-3-bromo-N-cyclopropylbenzamide (6.00 g, 23.5 mmol) in dichloromethane (235 mL) at room temperature. The …
Number of citations: 25 pubs.acs.org
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan, R Wei… - isribinhibitor.com
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 0 isribinhibitor.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com

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